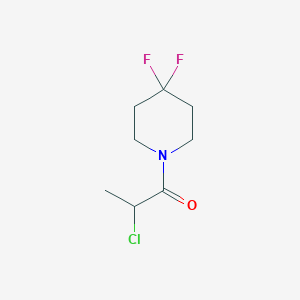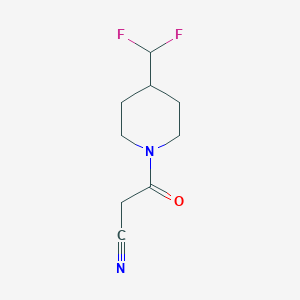
3-(4-(ジフルオロメチル)ピペリジン-1-イル)-3-オキソプロパンニトリル
説明
3-(4-(Difluoromethyl)piperidin-1-yl)-3-oxopropanenitrile is a useful research compound. Its molecular formula is C9H12F2N2O and its molecular weight is 202.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-(Difluoromethyl)piperidin-1-yl)-3-oxopropanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-(Difluoromethyl)piperidin-1-yl)-3-oxopropanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
創薬と合成
ジフルオロメチル基を含むピペリジン誘導体は、多くの医薬品に含まれているため、創薬において重要な役割を果たしています。 それらはしばしば、薬物の合成における構成要素として使用され、薬理学的特性を活用して活性と有効性を高めます .
生物活性増強
ピペリジン部分の化合物への組み込みは、その生物活性を大幅に高める可能性があります。 これは、特に「3-(4-(ジフルオロメチル)ピペリジン-1-イル)-3-オキソプロパンニトリル」のような誘導体では当てはまり、改善された薬物動態プロファイルを有する潜在的な薬物の開発に使用できます .
有機発光ダイオード(OLED)
ピペリジン誘導体は、OLEDに不可欠な成分である、高発光性の金属錯体の構築に使用されます。 ジフルオロメチル基は、これらの化合物の電子特性に影響を与える可能性があり、より効率的な発光材料につながる可能性があります .
色素増感型太陽電池
「3-(4-(ジフルオロメチル)ピペリジン-1-イル)-3-オキソプロパンニトリル」などのピペリジン誘導体の構造的特徴により、強力な光吸収性金属錯体を生成するための適切なリガンドとなります。 これらの錯体は、色素増感型太陽電池で使用され、光収穫能力を高めます .
抗凝固薬
ピペリジン誘導体は、抗凝固効果について研究されてきました。 「3-(4-(ジフルオロメチル)ピペリジン-1-イル)-3-オキソプロパンニトリル」の特定の構造は、副作用が少ない新しい抗凝固薬の開発に貢献する可能性があり、患者の転帰を改善する可能性があります .
有機化学における環化反応
問題の化合物は、有機化学において複雑な分子の合成に不可欠な、さまざまな環化反応に関与することができます。 これらの反応は、医薬品化学で潜在的な用途を持つ新しいピペリジン誘導体の形成につながる可能性があります .
生化学分析
Biochemical Properties
3-(4-(Difluoromethyl)piperidin-1-yl)-3-oxopropanenitrile plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context . The nature of these interactions often involves binding to the active site of the enzyme, altering its conformation and activity.
Cellular Effects
The effects of 3-(4-(Difluoromethyl)piperidin-1-yl)-3-oxopropanenitrile on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may affect the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization. Additionally, it can impact cell signaling pathways, potentially altering cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 3-(4-(Difluoromethyl)piperidin-1-yl)-3-oxopropanenitrile exerts its effects through specific binding interactions with biomolecules . It may inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-(Difluoromethyl)piperidin-1-yl)-3-oxopropanenitrile can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic processes and gene expression.
Dosage Effects in Animal Models
The effects of 3-(4-(Difluoromethyl)piperidin-1-yl)-3-oxopropanenitrile vary with different dosages in animal models . At lower doses, it may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
3-(4-(Difluoromethyl)piperidin-1-yl)-3-oxopropanenitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . It can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization. The compound’s interactions with specific enzymes may result in the activation or inhibition of metabolic pathways, thereby influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 3-(4-(Difluoromethyl)piperidin-1-yl)-3-oxopropanenitrile within cells and tissues are critical for its activity . This compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues or cellular compartments can significantly impact its function and effectiveness.
Subcellular Localization
The subcellular localization of 3-(4-(Difluoromethyl)piperidin-1-yl)-3-oxopropanenitrile is essential for its activity and function . It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The compound’s localization can influence its interactions with other biomolecules and its overall biochemical effects.
特性
IUPAC Name |
3-[4-(difluoromethyl)piperidin-1-yl]-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2N2O/c10-9(11)7-2-5-13(6-3-7)8(14)1-4-12/h7,9H,1-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIAAPVSYSSECV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)F)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


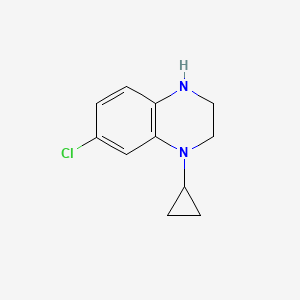
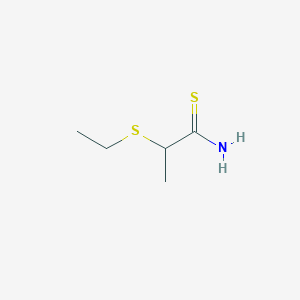
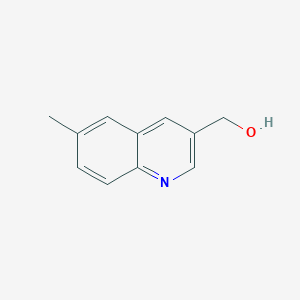
![(1-(Benzo[D]thiazol-2-YL)cyclopropyl)methanamine](/img/structure/B1490800.png)
![3-[(3-Chlorophenyl)methyl]pyrrolidine](/img/structure/B1490801.png)
![1-(Pyrrolidine-1-carbonyl)-6-azaspiro[2.5]octane hydrochloride](/img/structure/B1490802.png)
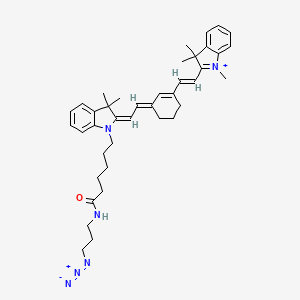
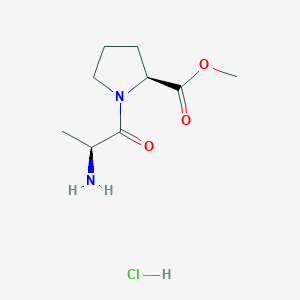

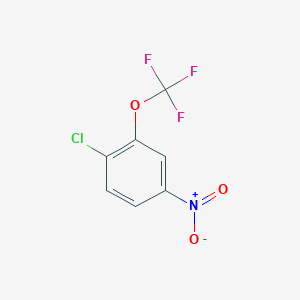
![2-{4-[2-(3,4-Dimethylpyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine dihydrochloride](/img/structure/B1490810.png)
